molecular formula C10H11NO2 B045369 Allyl anthranilate CAS No. 7493-63-2

Allyl anthranilate

Cat. No.: B045369
CAS No.: 7493-63-2
M. Wt: 177.2 g/mol
InChI Key: UCANFCXAKYMFGA-UHFFFAOYSA-N
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Description

Allyl anthranilate: is an organic compound with the chemical formula C10H11NO2 . It is an ester derived from anthranilic acid and allyl alcohol. This compound is known for its pleasant floral aroma and is commonly used in the fragrance industry. It is also referred to as 2-propenyl 2-aminobenzoate .

Mechanism of Action

Target of Action

Allyl anthranilate primarily targets the anthranilate phosphoribosyltransferase (AnPRT) enzyme . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . The enzyme is homodimeric with the active site located in the hinge region between two domains .

Mode of Action

The mode of action of this compound involves its interaction with the AnPRT enzyme. The substrate 5-phospho-D-ribose 1-diphosphate (PRPP) binds to the C-terminal domain and coordinates to Mg2+, in a site completed by two flexible loops . The binding of the second substrate, anthranilate, is more complex, featuring multiple binding sites along an anthranilate channel . This multi-modal binding is consistent with the substrate inhibition observed at high concentrations of anthranilate .

Biochemical Pathways

This compound affects the tryptophan biosynthesis pathway . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This pathway operates in plants and microorganisms .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17720 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of N-(5-phosphoribosyl)-anthranilate (PRA), an intermediate in the tryptophan biosynthesis pathway . This pathway is essential for the production of tryptophan, an amino acid that can be further metabolized into serotonin, melatonin, or various auxins .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the compound has a boiling point of 105 °C/2 mmHg and a density of 1.118 g/mL at 25 °C , which might be relevant in certain environmental conditions.

Biochemical Analysis

Biochemical Properties

Allyl anthranilate plays a significant role in biochemical reactions. It is synthesized from chorismate by anthranilate synthase, which is part of the tryptophan biosynthesis pathway . This enzyme catalyzes the transfer of an amino group from glutamine to chorismate, forming anthranilate . The anthranilate is then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyltransferase .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In Escherichia coli, for instance, it has been shown to affect the subcellular localization and dynamics of the auxin transporters involved in root gravitropism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been shown to regulate the subcellular localization of auxin transporters during root gravitropism, which is independent of its better-known role in IAA biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in the tryptophan biosynthesis pathway . It interacts with enzymes such as anthranilate synthase and anthranilate phosphoribosyltransferase . The effects of this compound on metabolic flux or metabolite levels are still being researched.

Subcellular Localization

It is known that this compound can affect the subcellular localization of certain proteins, such as the auxin transporters in Escherichia coli

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Allyl anthranilate can be synthesized through the esterification of anthranilic acid with allyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions.

    Multicomponent Reaction (MCR) Strategy: A metal-free chemoselective synthesis of anthranilate esters can be achieved using 2-nitrobenzaldehyde, malonitrile, and allyl alcohol.

Industrial Production Methods: Industrial production of this compound often involves the esterification of anthranilic acid with allyl alcohol under controlled conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl anthranilate can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of this compound can yield different reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where the allyl group or the anthranilate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like sulfuric acid for esterification, metal catalysts for specific substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Compounds with substituted allyl or anthranilate groups.

Scientific Research Applications

Chemistry:

  • Allyl anthranilate is used as a precursor in the synthesis of various organic compounds.
  • It serves as a building block in the preparation of complex molecules.

Biology:

  • This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

Industry:

  • This compound is widely used in the fragrance industry due to its pleasant aroma.
  • It is also employed as a flavoring agent in the food industry.

Comparison with Similar Compounds

    Ethyl anthranilate: An ester of anthranilic acid and ethanol, used in the fragrance and flavor industry.

    Methyl anthranilate: An ester of anthranilic acid and methanol, known for its grape-like aroma.

    Butyl anthranilate: An ester of anthranilic acid and butanol, used in perfumes and as a flavoring agent.

Uniqueness of Allyl Anthranilate:

  • This compound is unique due to its specific ester linkage with allyl alcohol, which imparts distinct chemical and physical properties.
  • Its pleasant floral aroma makes it particularly valuable in the fragrance industry.
  • The compound’s versatility in undergoing various chemical reactions enhances its utility in synthetic chemistry.

Properties

IUPAC Name

prop-2-enyl 2-aminobenzoate
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InChI

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2
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InChI Key

UCANFCXAKYMFGA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1N
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Molecular Formula

C10H11NO2
Record name ALLYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID3024441
Record name Allyl anthranilate
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Molecular Weight

177.20 g/mol
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Physical Description

Allyl anthranilate is a clear golden liquid. (NTP, 1992), Colourless to pale yellow liquid with a sharp heavy grape-like sweet odour and a green topnote
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Boiling Point

105.00 °C. @ 2.00 mm Hg
Record name 2-Propenyl 2-aminobenzoate
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Almost insoluble in water, soluble in essential oils, poorly soluble in propylene glycol
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Density

1.12
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CAS No.

7493-63-2
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Synthesis routes and methods

Procedure details

The above nitro compound was reduced by the method described in example 1, for the reduction of allyl 3-allyloxy-4-nitrobenzoate, except using an aqueous solution of ammonia in place of sodium bicarbonate in the work-up, to give allyl 2-aminobenzoate.
Name
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allyl 3-allyloxy-4-nitrobenzoate
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Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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